molecular formula C8H7N3O4S B1490064 Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 160600-22-6

Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B1490064
CAS No.: 160600-22-6
M. Wt: 241.23 g/mol
InChI Key: ZGYBOXFRGNDLST-UHFFFAOYSA-N
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Description

Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C8H7N3O4S It belongs to the class of thiazolopyrimidines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation. The reaction conditions, such as temperature and solvent choice, play a crucial role in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a tyrosinase inhibitor, which is an enzyme involved in melanin production. Its derivatives have been studied for their ability to reduce hyperpigmentation and treat skin conditions.

Medicine: Research has explored the use of this compound and its derivatives in the development of new therapeutic agents. Its biological activity makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate

Uniqueness: Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate stands out due to its specific hydroxyl groups at the 5 and 7 positions, which contribute to its unique reactivity and biological activity

Properties

IUPAC Name

ethyl 5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c1-2-15-7(13)5-3-4(11-16-5)6(12)10-8(14)9-3/h2H2,1H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBOXFRGNDLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate
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Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate

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